Type A Allatostatin I acetate

Description

Historical Context of Allatostatin Discovery and Nomenclature

The discovery of allatostatins is rooted in the study of insect endocrinology, specifically the regulation of juvenile hormone (JH) synthesis. In the late 1980s, researchers identified peptides from the brain of the cockroach Diploptera punctata that inhibited the production of JH by the corpora allata, a pair of endocrine glands in the insect's head. nih.govpnas.org This inhibitory function led to the name "allatostatin." nih.gov

Initially, three distinct families of allatostatins were identified and named based on the order of their discovery and their structural characteristics: Type A, Type B, and Type C. nih.govannualreviews.org Type A allatostatins were the first to be characterized. nih.gov Over time, as more of these peptides were discovered in various insect species, a more systematic nomenclature based on their C-terminal amino acid sequences was proposed. For instance, Type A allatostatins are also referred to as FGL-amide allatostatins due to their conserved C-terminal motif. nih.gov

Classification and Structural Characteristics of Type A Allatostatins

Type A allatostatins are a family of neuropeptides characterized by a conserved C-terminal sequence. ontosight.ai This family is one of three main types of allatostatins, the others being Type B and Type C, which are structurally unrelated. wikipedia.orgfrontiersin.org

The first allatostatin identified, designated as Allatostatin I (or AST-1), is a tridecapeptide, meaning it is composed of 13 amino acids. pnas.org Its primary structure was determined to be Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2. pnas.org This specific sequence was isolated from the cockroach Diploptera punctata. pnas.org

A defining feature of all Type A allatostatins is their highly conserved C-terminal sequence, which is typically Tyr/Phe-Xaa-Phe-Gly-Leu-amide (Y/FXFGL-amide), where Xaa can be various amino acids. nih.govfrontiersin.org This FGL-amide motif at the C-terminus is crucial for the biological activity of these peptides. ontosight.ainih.gov The amidation of the C-terminal leucine (B10760876) residue is also essential for receptor binding and subsequent physiological effects. nih.gov

Physiological Significance and Pleiotropic Actions in Arthropods

While initially discovered for their role in inhibiting juvenile hormone synthesis in certain insects like cockroaches, Type A allatostatins have since been found to have a wide range of physiological effects, demonstrating their pleiotropic nature. nih.govfrontiersin.org These actions are not limited to the regulation of JH and extend to various other systems.

Key physiological roles of Type A allatostatins in arthropods include:

Inhibition of Juvenile Hormone Synthesis: This is the function that led to their discovery and name, primarily observed in cockroaches, crickets, and termites. frontiersin.orgnih.gov

Regulation of Feeding and Gut Motility: Type A allatostatins act as brain-gut peptides, playing a significant role in regulating food intake and inhibiting the contractions of the gut. nih.govwikipedia.orgnih.gov They can also influence the release of digestive enzymes. nih.gov

Neuromodulation: These peptides can modulate the activity of neurons and muscle contractions. nih.govdntb.gov.ua

Cardioactivity: In some insects, such as Drosophila, Type A allatostatins have been shown to affect heart rate. nih.gov

The diverse functions of Type A allatostatins highlight their importance as key signaling molecules in arthropod physiology.

Overview of Research Paradigms and Key Model Organisms

Research on Type A allatostatins has utilized a variety of experimental approaches and model organisms to elucidate their structure and function.

| Research Paradigm | Description | Key Model Organisms |

| Bioassays | In vitro assays, such as the measurement of juvenile hormone synthesis by corpora allata, were crucial for the initial identification and purification of allatostatins. nih.gov | Diploptera punctata (cockroach) nih.govpnas.org |

| Peptide Sequencing and Cloning | Sophisticated high-performance liquid chromatography (HPLC) and sequencing methods have enabled the determination of the primary structures of numerous allatostatins. nih.gov Gene cloning has revealed that a single gene can encode multiple Type A allatostatin peptides. csic.es | Periplaneta americana (cockroach), Drosophila melanogaster (fruit fly) frontiersin.orgnih.gov |

| Immunohistochemistry | Using antibodies against allatostatins, researchers have mapped the distribution of these peptides in the nervous system and other tissues, providing insights into their sites of synthesis and release. nih.gov | Various insect species |

| Functional Genomics | Techniques like RNA interference (RNAi) are used to silence the expression of allatostatin genes or their receptors to study the resulting physiological effects. nih.gov | Drosophila melanogaster, Tribolium castaneum (red flour beetle) nih.govsdbonline.org |

| Receptor Characterization | The identification and functional expression of allatostatin receptors in cell lines have allowed for detailed studies of ligand-receptor interactions and signaling pathways. nih.govsdbonline.org | Drosophila melanogaster, Aedes aegypti (mosquito), Periplaneta americana nih.govsdbonline.org |

Key model organisms in allatostatin research include the cockroaches Diploptera punctata and Periplaneta americana, the fruit fly Drosophila melanogaster, and various species of mosquitoes. nih.govpnas.orgnih.govsdbonline.org The stick insect Carausius morosus and the pine beetle Dendroctonus armandi have also been subjects of study. nih.govnih.gov

Properties

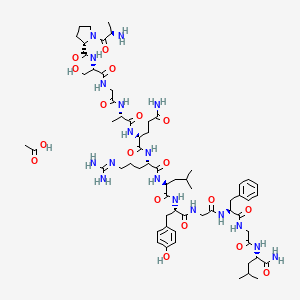

Molecular Formula |

C63H98N18O18 |

|---|---|

Molecular Weight |

1395.6 g/mol |

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]pentanediamide |

InChI |

InChI=1S/C61H94N18O16.C2H4O2/c1-32(2)24-41(51(64)86)72-49(84)29-68-53(88)43(26-36-12-8-7-9-13-36)73-50(85)30-69-54(89)44(27-37-16-18-38(81)19-17-37)77-58(93)42(25-33(3)4)76-56(91)39(14-10-22-67-61(65)66)75-57(92)40(20-21-47(63)82)74-52(87)35(6)71-48(83)28-70-55(90)45(31-80)78-59(94)46-15-11-23-79(46)60(95)34(5)62;1-2(3)4/h7-9,12-13,16-19,32-35,39-46,80-81H,10-11,14-15,20-31,62H2,1-6H3,(H2,63,82)(H2,64,86)(H,68,88)(H,69,89)(H,70,90)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,92)(H,76,91)(H,77,93)(H,78,94)(H4,65,66,67);1H3,(H,3,4)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-;/m0./s1 |

InChI Key |

RFKWRKJZYLOIRY-DUSDMSLWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)N.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N.CC(=O)O |

Origin of Product |

United States |

Molecular Biology and Biosynthesis of Type a Allatostatins

Gene Encoding and Precursor Processing Pathways

The production of functional Type A allatostatin peptides begins with the transcription of a single gene encoding a large preprohormone. researchgate.netnih.gov This gene, first cloned in the cockroach Diploptera punctata, contains the blueprint for multiple AstA peptides. nih.gov Subsequent research has confirmed the presence of a single AstA gene in the genomes of all arthropod species analyzed, with the notable exception of some beetle species. nih.gov

The AstA preprohormone is a polypeptide that undergoes a series of post-translational modifications to yield the final, active neuropeptides. nih.gov This process involves proteolytic cleavage at specific sites, typically marked by basic amino acid residues, to release the individual peptide sequences. nih.gov Most Type A allatostatins share a conserved C-terminal motif of Y/FXFGL-amide, which is critical for their biological activity. frontiersin.orgnih.gov The amidation of the C-terminus is a final, essential step in the processing pathway. nih.gov

The structure of the preprohormone can vary between species, leading to a diversity of AstA isoforms. For instance, the preprohormone in D. punctata encodes 13 distinct AstA peptides. nih.gov These peptides are often separated by acidic spacer regions within the precursor sequence. nih.gov

Identification and Diversity of Type A Allatostatin Isoforms

The number of mature Type A allatostatin peptides derived from the single gene is highly variable across different insect orders. nih.gov This diversity arises from the variable number of peptide sequences encoded within the preprohormone gene.

Cockroaches exhibit a particularly high number of AstA isoforms, with 13 identified in Diploptera punctata and 14 in Periplaneta americana. nih.gov In contrast, dipteran insects like the fruit fly Drosophila melanogaster have four identified AstA peptides, while the tick Ixodes scapularis also has four. nih.govsdbonline.org Mosquitoes, such as Anopheles gambiae, possess five AstA peptides. nih.gov

The primary structures of some of the first identified allatostatins from D. punctata reveal this diversity:

Allatostatin 1: Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2 pnas.org

Allatostatin 2: Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 pnas.org

Allatostatin 3: Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 pnas.org

Allatostatin 4: Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 pnas.org

This variation in the number and sequence of AstA isoforms likely contributes to the pleiotropic nature of this neuropeptide family, allowing for nuanced regulation of different physiological processes.

| Species | Number of Identified Type A Allatostatin Isoforms |

| Diploptera punctata (Cockroach) | 13 nih.govnih.gov |

| Periplaneta americana (Cockroach) | 14 nih.gov |

| Drosophila melanogaster (Fruit Fly) | 4 nih.govsdbonline.org |

| Anopheles gambiae (Mosquito) | 5 nih.gov |

| Ixodes scapularis (Tick) | 4 nih.gov |

Transcriptional Regulation and Expression Modulation

The expression of the Type A allatostatin gene is subject to complex regulation, influenced by both developmental stage and physiological state. In Drosophila, for example, AstA expression is dynamically regulated by feeding and nutritional status. sdbonline.orgruc.dk Studies have shown that dietary carbohydrates and proteins can differentially regulate the transcription of the AstA gene and its receptors. sdbonline.orgruc.dk This suggests a role for AstA in coordinating metabolic responses to different nutrient intakes. sdbonline.orgruc.dk

Furthermore, the activity of AstA-producing neurons can be modulated by other neuropeptides. In Drosophila, the neuropeptide pigment-dispersing factor (PDF), a key output factor of the circadian clock, has been shown to act on AstA-expressing neurons. nih.gov This interaction suggests that AstA signaling is integrated with the circadian system to regulate daily rhythms in feeding and activity. nih.gov

In the context of infection, the number of AstA-expressing enteroendocrine cells in Drosophila is upregulated upon infection with pathogenic bacteria, indicating a role for AstA in the immune response. nih.gov

Spatiotemporal Expression Patterns in Invertebrate Systems

Type A allatostatins exhibit a broad but distinct distribution throughout the invertebrate body, consistent with their diverse physiological functions. They are prominently expressed in both the central nervous system and various peripheral tissues. nih.govnih.gov

Central Nervous System Distribution

In many insect species, AstA-like immunoreactivity is widespread in the brain and ventral nerve cord. sdbonline.orgbiologists.com In Drosophila, the central nervous system contains approximately 102 AstA-immunoreactive neurons. researchgate.net These neurons are located in various brain regions, including the tritocerebrum, and project to different parts of the nervous system and peripheral organs. nih.govsdbonline.org For instance, AstA-positive neurons in the tritocerebrum of cockroaches project to the stomatogastric nervous system, which controls foregut movements. nih.gov

In the larval midge Chironomus riparius, AstA-immunoreactive processes originating from brain cells travel the length of the nerve cord to the terminal ganglion, where they form synapses with other neurons. biologists.com This extensive neural network highlights the role of AstA as a neuromodulator within the central nervous system.

Peripheral Tissue Localization (e.g., Midgut, Ovaries)

Beyond the central nervous system, Type A allatostatins are found in a variety of peripheral tissues, most notably the midgut and reproductive organs. nih.govnih.govnih.gov

In the cockroach Diploptera punctata, AstA is present in the ovaries and oviducts. nih.govsicb.org The amount of AstA in the ovaries increases significantly during vitellogenesis (yolk production) and choriogenesis (eggshell formation). nih.gov AstA-immunoreactivity is found in the nerves supplying the oviduct muscles and also within the epithelial cells of the oviduct. nih.gov This localization suggests a role for AstA in regulating ovulation and potentially yolk utilization. nih.gov

In mosquitoes, the receptors for Type A allatostatins are expressed in the midgut and ovaries, and their transcript levels are altered by feeding, particularly after a blood meal. nih.gov

Enteroendocrine Cell Expression and Function

A hallmark of Type A allatostatins is their expression in enteroendocrine cells of the midgut, classifying them as "brain-gut peptides". nih.govresearchgate.net These specialized cells are dispersed throughout the midgut epithelium and release AstA in response to feeding cues. nih.govsdbonline.org

In Drosophila, AstA-expressing enteroendocrine cells are located in the posterior midgut. sdbonline.orgpnas.org In Chironomus riparius larvae, these cells are found in three distinct regions of the midgut. biologists.com The release of AstA from these cells can have local effects on gut physiology, such as inhibiting gut motility and regulating the activity of digestive enzymes. nih.gov It can also have systemic effects, as hormonally released AstA from the gut can act on distant targets like the insulin-producing cells in the brain. nih.govfrontiersin.org

The expression of AstA in enteroendocrine cells underscores the peptide's role as a key integrator of nutritional information, linking the digestive system with central metabolic and behavioral control centers. nih.govsdbonline.org

Allatostatin a Receptor Pharmacology and Signal Transduction

Characterization of Type A Allatostatin Receptors (AST-ARs)

Type A Allatostatin Receptors (AST-ARs) are the primary targets for Type A allatostatin peptides. Extensive research, particularly in insect models, has provided significant insights into their molecular structure and distribution.

Type A Allatostatin Receptors are members of the G-protein coupled receptor (GPCR) superfamily, specifically the rhodopsin-like (Type I) family. researchgate.netembopress.org GPCRs are integral membrane proteins characterized by a conserved architecture consisting of an extracellular N-terminus, seven transmembrane α-helical domains connected by intracellular and extracellular loops, and an intracellular C-terminus. nih.gov This structure allows the receptor to bind extracellular ligands like Allatostatin A and subsequently activate intracellular signaling pathways via G-proteins. nih.gov The first AST-AR was identified in Drosophila melanogaster using degenerate primers based on mammalian somatostatin receptors, highlighting their structural similarity to the mammalian somatostatin/galanin/opioid receptor family. embopress.orgfrontiersin.org

The distribution of these receptor subtypes is often distinct, suggesting specialized physiological roles. nih.gov In Drosophila larvae, for example, DAR-1 is predominantly expressed in the central nervous system, including in prothoracicotropic hormone (PTTH) neurons that are critical for regulating developmental timing and body size. nih.govnih.gov In contrast, DAR-2 is primarily found in peripheral tissues like the gut. nih.gov Furthermore, DAR-2 is expressed in cells that produce adipokinetic hormone (AKH) and insulin-like peptides (DILPs), implicating it in the regulation of metabolism and energy homeostasis. sdbonline.org This broad yet differential expression pattern underscores the pleiotropic nature of Allatostatin A signaling. sdbonline.org

| Receptor Subtype | Primary Location in Drosophila | Associated Cells/Functions |

|---|---|---|

| DAR-1 | Central Nervous System (CNS) | Prothoracicotropic hormone (PTTH) neurons, regulation of growth and development. nih.govnih.gov |

| DAR-2 | Gut, Peripheral Tissues | Insulin-producing cells (IPCs), Adipokinetic hormone (AKH) producing cells, metabolic regulation. sdbonline.orgnih.gov |

Type A allatostatins are characterized by a conserved C-terminal amino acid sequence, typically Y/FXFGL-amide, which is crucial for receptor binding and activation. frontiersin.orgnih.gov Functional assays using cells engineered to express AST-ARs have demonstrated that these receptors can be activated by various native allatostatin peptides, not only from the same species but also from others. nih.gov For instance, both DAR-1 and DAR-2 in Drosophila are activated by the native Drosophila allatostatins (also known as drostatins) as well as by allatostatins from the cockroach Diploptera punctata, indicating a degree of ligand redundancy and cross-species activity. nih.gov

The activation profiles of receptor subtypes can differ. Studies in some mosquito species have shown that their two AST-AR subtypes exhibit differential sensitivity to Allatostatin-A peptides, with one receptor type displaying a higher sensitivity than the other. sdbonline.org The potency of these peptides can be exceptionally high; for example, picomolar concentrations of the synthetic Drosophila allatostatin octapeptide (DST-3A) were sufficient to activate the DAR-1 receptor in an experimental setting. embopress.org Receptor activation is typically quantified through functional assays that measure downstream signaling events, such as GTPγS binding or intracellular calcium mobilization. nih.gov

Intracellular Signaling Cascades Activated by Type A Allatostatin I

Upon binding of Type A Allatostatin I, the AST-A receptor undergoes a conformational change that initiates a cascade of intracellular signaling events. This process, known as signal transduction, translates the external peptide signal into a specific cellular response.

AST-ARs transmit their signals by coupling to heterotrimeric G-proteins, which consist of α, β, and γ subunits. nih.gov The Drosophila allatostatin receptor, DAR-1, has been shown to couple to the G_i/G_o class of G-proteins. embopress.org This was demonstrated in experiments where receptor activation led to the opening of G-protein-gated inwardly rectifying potassium channels (GIRKs), a characteristic response mediated by G_i/G_o proteins. embopress.org

Further evidence for differential G-protein coupling comes from studies using pertussis toxin (PTX), a specific inhibitor of G_i/G_o protein signaling. nih.govnih.gov Pre-treatment of cells expressing DAR-1 and DAR-2 with PTX revealed differences in their signaling pathways, suggesting that while both may couple to G_i/G_o, they might do so differently or engage other G-protein pathways to produce their distinct biological effects. nih.govnih.gov

The activation of G-proteins by AST-ARs leads to the modulation of intracellular second messengers, which are small molecules that propagate and amplify the signal within the cell. wikipedia.orgderangedphysiology.com A primary second messenger system utilized by AST-ARs is the mobilization of intracellular calcium (Ca2+). nih.govnih.gov Functional assays have repeatedly shown that the application of Type A allatostatins to cells expressing AST-ARs results in an increase in cytosolic Ca2+ concentration. nih.govnih.gov

Given that AST-ARs couple to G_i/G_o proteins, they are also predicted to influence the cyclic adenosine monophosphate (cAMP) pathway. embopress.org G_i proteins are classically known to inhibit the enzyme adenylyl cyclase, which would lead to a decrease in intracellular cAMP levels. khanacademy.org Therefore, a key signaling outcome of AST-AR activation is likely the inhibition of the cAMP production pathway, in addition to the stimulation of calcium release. embopress.org

| Signaling Component | Description | Associated Receptor/Pathway |

|---|---|---|

| G-Protein Coupling | AST-ARs primarily couple to the inhibitory G_i/G_o class of G-proteins. embopress.org | DAR-1, DAR-2 |

| Second Messenger: Ca2+ | Receptor activation leads to a measurable increase in intracellular calcium concentration. nih.govnih.gov | AST-ARs |

| Second Messenger: cAMP | Coupling to G_i/G_o proteins suggests a likely inhibition of adenylyl cyclase, leading to decreased cAMP levels. embopress.orgkhanacademy.org | AST-ARs |

Downstream Molecular Effectors and Cellular Responses

Activation of Allatostatin-A (AstA) receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events that mediate the peptide's diverse physiological effects. biorxiv.org These receptors primarily couple to inhibitory G-proteins of the Gαi/o subtype. biorxiv.orgacs.orgsdbonline.org This interaction typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Another key downstream effect is the modulation of ion channels, particularly the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, which can lead to hyperpolarization of the cell membrane and reduced neuronal excitability. sdbonline.orgembopress.org

Some studies have also demonstrated that AstA receptors can couple to Gαq proteins, which activates phospholipase C and leads to the mobilization of intracellular calcium (Ca²⁺) from internal stores. nih.gov The differential coupling to various G-proteins (Gαi/o vs. Gαq) suggests that the cellular response to AstA can be complex and context-dependent. Experiments using pertussis toxin, an inhibitor of Gαi/o signaling, have revealed differences in the signaling pathways activated by the two primary AstA receptor subtypes found in Drosophila melanogaster, DAR-1 and DAR-2, indicating they may couple to different cellular effector systems. nih.govnih.gov

The downstream cellular responses triggered by these signaling pathways are pleiotropic. One of the most well-documented functions is the inhibition of juvenile hormone synthesis by the corpora allata, a key process in insect development and reproduction. biorxiv.orgwikipedia.orgtargetmol.commedchemexpress.com Other significant cellular responses include:

Inhibition of Muscle Contractility: AstA signaling leads to the inhibition of spontaneous contractions in visceral muscles, particularly in the gut, which affects gut motility. wikipedia.orgnih.gov

Regulation of Digestion: The peptide modulates the release of digestive enzymes such as amylase, invertase, and proteases in the midgut. nih.gov

Modulation of Neuronal Activity: AstA acts as a neuromodulator in the central nervous system, influencing behaviors such as feeding and sleep. sdbonline.orgplos.org Thermogenetic activation of AstA-expressing neurons has been shown to reduce feeding and promote sleep. plos.org

Metabolic Homeostasis: AstA signaling regulates nutrient homeostasis by affecting the signaling of other key metabolic hormones, including Drosophila insulin-like peptides (DILPs) and adipokinetic hormone (AKH). sdbonline.org

Gut Homeostasis: In the midgut, AstA signaling can delay molecular senescence and has been shown to inhibit the activity of intestinal stem cells through the AstA-R1 receptor. nih.gov

Table 1: Summary of Downstream Effectors and Cellular Responses of Allatostatin-A Receptor Activation

| Effector Pathway | Molecular Mediator | Cellular Response |

| G-Protein Coupling | Gαi/o | Inhibition of adenylyl cyclase, decreased cAMP |

| Gαq | Activation of phospholipase C, Ca²⁺ mobilization nih.gov | |

| Ion Channel Modulation | GIRK Channels | Membrane hyperpolarization, reduced excitability sdbonline.orgembopress.org |

| Physiological Responses | Corpora Allata | Inhibition of juvenile hormone synthesis biorxiv.orgwikipedia.org |

| Gut Musculature | Inhibition of gut motility wikipedia.orgnih.gov | |

| Midgut Endocrine Cells | Regulation of digestive enzyme release nih.gov | |

| Central Nervous System | Modulation of feeding and sleep behaviors sdbonline.orgplos.org | |

| Fat Body / Insulin-Producing Cells | Regulation of metabolic homeostasis (DILP/AKH) sdbonline.org | |

| Intestinal Stem Cells | Inhibition of proliferation nih.gov |

Specificity and Redundancy in Receptor-Ligand Interactions

The Allatostatin-A signaling system exhibits both specificity and redundancy, stemming from the existence of multiple peptide ligands and multiple receptor subtypes. nih.gov Type-A allatostatins are a family of peptides defined by a conserved C-terminal motif, typically Y/FXFGL-amide. nih.govwikipedia.org A single precursor gene can be processed to yield several distinct AstA peptides; for instance, Drosophila melanogaster has four identified AstA peptides (AstA-1, -2, -3, and -4). wikipedia.org

In many insect species, including Drosophila and various mosquitoes, two distinct AstA receptor subtypes have been identified, commonly named AstA-R1 (or DAR-1) and AstA-R2 (or DAR-2). nih.govnih.gov These receptors, while activated by the same family of ligands, can have different expression patterns and potentially couple to different downstream signaling pathways. nih.govnih.gov For example, in Drosophila larvae, DAR-1 is found predominantly in the central nervous system, whereas DAR-2 is more prevalent in the gut, suggesting a degree of functional specialization. nih.gov

Research has demonstrated significant ligand redundancy, where multiple AstA peptides can activate both receptor subtypes. nih.gov Functional assays in CHO cells expressing either DAR-1 or DAR-2 showed that various synthetic Drosophila AstA peptides, as well as AstA peptides from the cockroach Diplotera punctata, could activate both receptors. nih.gov This indicates a lack of strict ligand-receptor specificity and highlights cross-species activity. nih.gov

Despite this redundancy, the presence of two receptor types allows for functional diversification. The differential signaling capabilities, as suggested by pertussis toxin experiments which inhibit Gαi/o pathways, imply that the ultimate physiological outcome could depend on which receptor is activated. nih.govnih.gov This suggests a system where a group of related peptides can regulate a wide array of biological processes, with specificity being achieved not just by ligand-receptor pairing but also by the tissue-specific expression of receptor subtypes and their distinct signal transduction capacities. embopress.orgnih.govnih.gov

Table 2: Receptor-Ligand Interactions in the Drosophila Allatostatin-A System

| Receptor Subtype | Known Ligands | Key Characteristics |

| AstA-R1 (DAR-1) | Drosophila AstA peptides (1-4), Diplotera punctata AstAs nih.gov | Expressed in the central nervous system; couples to Gαi/o and potentially other G-proteins. nih.govnih.gov |

| AstA-R2 (DAR-2) | Drosophila AstA peptides (1-4), Diplotera punctata AstAs nih.gov | Expressed in the gut and in insulin- and AKH-producing cells; couples to Gαi/o and Gαq. sdbonline.orgnih.govnih.gov |

Neuroendocrine and Physiological Functions of Type a Allatostatin I

Primary Role in Juvenile Hormone Biosynthesis Inhibition

One of the most well-documented functions of Type A Allatostatin I is its potent inhibition of juvenile hormone (JH) biosynthesis. researchgate.netresearchgate.net JH is a critical hormone that governs a wide range of developmental and reproductive processes in insects. researchgate.net By modulating JH levels, Allatostatin I exerts significant control over insect physiology.

Mechanism of Action on Corpora Allata Activity

Type A Allatostatin I acts directly on the corpora allata (CA), the endocrine glands responsible for synthesizing and releasing JH. researchgate.netnih.gov The neuropeptide binds to specific receptors on the surface of CA cells, initiating an intracellular signaling cascade that ultimately leads to a rapid and reversible inhibition of JH synthesis. researchgate.netnih.govnih.gov This inhibitory action is a key regulatory mechanism controlling the timing of metamorphosis and reproductive maturation. researchgate.net Allatostatins are found in lateral neurosecretory cells of the brain that innervate the CA, suggesting a direct neural pathway for regulation. nih.gov They are also present in the hemolymph, indicating a humoral pathway of action on the CA. nih.gov

Specific Target Steps in the Juvenile Hormone Biosynthetic Pathway

Research indicates that Type A Allatostatin I does not inhibit the entire juvenile hormone biosynthetic pathway indiscriminately. Studies have shown that its inhibitory effect is not relieved by the addition of farnesol or mevalonate, and it does not inhibit the enzymes HMG-CoA reductase or HMG-CoA synthase. nih.gov Instead, the primary targets of Allatostatin I appear to be the initial committed steps of JH III synthesis. nih.gov Specifically, it is proposed to inhibit the transfer of two-carbon units from the mitochondria to the cytoplasm, a crucial early stage in the pathway. nih.gov This is achieved by potentially targeting either the tricarboxylate carrier, which transports citrate across the mitochondrial membrane, or the enzyme ATP-citrate lyase, which cleaves citrate to produce acetyl-CoA in the cytoplasm. nih.govoup.com This targeted inhibition prevents the utilization of glucose or amino acid-derived precursors for JH synthesis, while the pathway can still proceed if acetate is provided as a direct cytoplasmic precursor. nih.govoup.com

Regulation of Feeding Behavior and Nutritional Homeostasis

Beyond its role in developmental hormone regulation, Type A Allatostatin I is a significant modulator of feeding behavior and the maintenance of nutritional balance. mdpi.com It acts as an anorexigenic agent, suppressing the motivation to feed and influencing nutrient choices. nih.govmdpi.com

Inhibition of Food Intake and Responsiveness to Nutrients

Activation of neurons expressing Allatostatin A has been shown to inhibit or limit several starvation-induced feeding behaviors in adult Drosophila melanogaster, including increased food intake and enhanced responsiveness to sugar. nih.gov This suggests that Allatostatin I plays a role in signaling satiety. nih.gov The inhibitory effect on feeding is not a result of impaired taste sensation but rather a reduction in the motivation to feed. In cockroaches, injection of synthetic Allatostatin A has been demonstrated to significantly reduce food uptake.

Cross-Talk with Adipokinetic Hormone (AKH) and Drosophila Insulin-Like Peptides (DILPs) Signaling

Type A Allatostatin I is a critical modulator of metabolism, primarily through its interaction with Adipokinetic Hormone (AKH) and Drosophila Insulin-Like Peptides (DILPs), the respective functional equivalents of mammalian glucagon and insulin. nih.govnih.gov Research indicates that AstA regulates the balance between these two key metabolic hormones, which is crucial for maintaining nutrient homeostasis in response to varying dietary conditions. sdbonline.orgnih.govresearchgate.net

The AstA receptor, known as Dar-2, is expressed in both the insulin-producing cells (IPCs) of the brain and the AKH-producing cells (APCs) of the corpora cardiaca. nih.govresearchgate.netnih.gov This co-expression allows AstA to exert dual control. Evidence suggests that AstA signaling promotes the release of DILPs while simultaneously inhibiting the release of AKH. nih.gov

Studies involving the silencing of the Dar-2 receptor in these specific cells have demonstrated resulting changes in gene expression and physiology consistent with reduced DILP and AKH signaling. nih.govresearchgate.net Furthermore, flies lacking AstA accumulate high levels of lipids in their fat bodies, a phenotype that mirrors metabolic defects seen in mutants of the DILP and AKH pathways. nih.govnih.govresearchgate.net This suggests that neuronal-derived AstA likely affects DILP secretion directly in the brain, whereas circulating AstA, potentially released from gut endocrine cells, acts on the APCs to regulate AKH. nih.gov

The interplay is also influenced by diet; AstA and its receptor are regulated differently in response to dietary carbohydrates and proteins. nih.gov Activation of AstA-producing neurons can increase a fly's preference for protein-rich food, while a loss of AstA enhances sugar consumption, highlighting AstA's role as a key coordinator of metabolic processes and feeding decisions. nih.govsdbonline.org

| Component | Location of Receptor (Dar-2) | Effect of AstA Signaling | Phenotype of AstA Loss |

|---|---|---|---|

| DILPs | Insulin-Producing Cells (IPCs) | Promotes release | Reduced DILP signaling, high lipid accumulation |

| AKH | AKH-Producing Cells (APCs) | Inhibits release | Reduced AKH signaling, high lipid accumulation |

Control of Digestive System Physiology

Allatostatin A plays a multifaceted role in governing the physiology of the digestive system, from muscle contractions to enzyme activity and post-meal functions.

Type A allatostatins are widely regarded as potent myoinhibitors, meaning they suppress muscle contractions in the visceral muscles of the gut. wikipedia.orgx-mol.com Application of low concentrations of Allatostatin has been shown to inhibit the spontaneous contractions of the gut. wikipedia.org This inhibitory effect on gut peristalsis is a shared feature across many insect species. nih.gov AstA-immunopositive nerve fibers innervate the hindgut, and synthetic AstA has been shown to inhibit spontaneous contractions in this region. nih.gov This myoinhibitory action is believed to be connected to the peptide's role in inhibiting food consumption. researchgate.net

However, it is noteworthy that in some species, such as the tenebrionid beetles Tenebrio molitor and Zophobas atratus, allatostatins have been observed to exert a myostimulatory—rather than inhibitory—effect on the hindgut. x-mol.com This suggests that the specific action of AstA on visceral muscles can be species-dependent. In crabs, AstA slows the frequency of the pyloric rhythm in the stomatogastric ganglion, modulating gut movement both centrally and peripherally. nih.gov

AstA signaling is integral to the chemical processing of food within the gut. In various insects, AstA released from enteroendocrine cells of the midgut activates the release of digestive enzymes, including amylase, invertase, and proteases. nih.govresearchgate.net For instance, synthetic allatostatins have been shown to stimulate the secretion of midgut alpha-amylase in cockroaches. researchgate.net This function appears to be linked with other gut-related roles, such as reduced motility, to facilitate more thorough and prolonged food digestion. nih.gov

Beyond enzymes, AstA also modulates ion transport across the gut epithelium. In the anterior midgut of mosquitoes, AstA can decrease the transepithelial voltage, which diminishes ion transport. nih.gov In Drosophila larvae, AstA has complex effects on potassium (K+) transport, slightly increasing K+ absorption in the anterior midgut but significantly decreasing it in posterior regions. nih.gov In the ileum, AstA was found to induce K+ secretion into the lumen. nih.gov

The various functions of AstA in the digestive system point toward a significant post-prandial (after a meal) role. nih.gov The release of AstA from abdominal neurohaemal sites has been observed to be massive in the hours following a blood meal in the kissing bug Rhodnius prolixus. nih.gov This post-meal release supports the idea that AstA helps coordinate the digestive process by inhibiting gut motility while simultaneously promoting the secretion of digestive enzymes. This combined action ensures that ingested food is retained in the gut for a sufficient period to allow for efficient enzymatic breakdown and nutrient absorption. nih.gov The expression of AstA in the enteroendocrine cells of the midgut and the innervation of the hindgut by AstA-positive neurons further underscore its role in processing ingested food. nih.gov

| Physiological Process | General Effect of AstA-I | Specific Examples |

|---|---|---|

| Visceral Muscle Contraction | Generally inhibitory (myoinhibitory) | Inhibits spontaneous hindgut contractions in cockroaches. nih.gov |

| Digestive Enzyme Secretion | Stimulatory | Activates release of amylase, invertase, and proteases. nih.gov |

| Ion Transport | Modulatory | Decreases K+ absorption in posterior midgut of Drosophila larvae. nih.gov |

| Post-Prandial Response | Coordinating digestion | Massive release after a blood meal to slow motility and increase enzyme secretion. nih.gov |

Broader Neuromodulatory and Behavioral Roles

The influence of Allatostatin A extends beyond metabolism and digestion into the realm of neuromodulation, where it impacts complex behaviors such as circadian rhythms and sleep.

AstA signaling is a key component in the regulation of fundamental behaviors like feeding and sleep. plos.orgnih.govnih.gov Thermogenetic activation of AstA-expressing neurons and enteroendocrine cells in Drosophila has been shown to reduce feeding and strongly promote sleep. plos.orgnih.govnih.gov This suggests that AstA helps shift the fly into a digestive, energy-saving state. plos.orgnih.gov

Involvement in Learning, Memory, and Olfactory Processing

Type A Allatostatin (AstA) plays a significant role in modulating learning, memory, and the processing of olfactory information in various invertebrates. In the fruit fly, Drosophila melanogaster, AstA-expressing neurons impact appetitive learning through the inhibition of specific protocerebral anterior medial (PAM) neurons via the Allatostatin A receptor 1 (AstA-R1). nih.gov These PAM neurons are dopaminergic and are involved in signaling sugar rewards. nih.gov

In the context of olfactory processing, the levels of AstA in the antennal lobe of mosquitoes can be altered by feeding behavior, suggesting a role for AstA in modulating how olfactory information is processed based on the insect's nutritional state. nih.gov Research on the terrestrial hermit crab, Coenobita clypeatus, has shown that neurons expressing A-type allatostatins are present in the central olfactory pathway. nih.gov Specifically, Allatostatin A-like immunoreactivity is abundant in both the primary processing centers (olfactory lobes) and the secondary centers (hemiellipsoid bodies) of the crab's brain. nih.gov This localization suggests that A-type allatostatins are involved in modulating olfactory signals within the complex local circuits of the olfactory glomeruli. nih.gov

| Organism | Brain Region/Neuron Type | Observed Effect of Type A Allatostatin | Reference |

| Drosophila melanogaster (Fruit Fly) | Protocerebral Anterior Medial (PAM)-γ3 neurons | Inhibition via AstA-R1, affecting appetitive learning. | nih.gov |

| Mosquito | Antennal Lobe | Levels of AstA change with feeding status, modulating olfactory processing. | nih.gov |

| Coenobita clypeatus (Hermit Crab) | Olfactory Lobes & Hemiellipsoid Bodies | Present in primary and secondary olfactory centers, suggesting modulation of olfactory signals. | nih.gov |

Regulation of Stress Reactivity

Research indicates that Type A Allatostatins are involved in the neuroendocrine response to stress, particularly in social insects like the honey bee, Apis mellifera. In young worker honey bees, A-type allatostatin (AstA) can induce stress-related changes in learning and memory. nih.gov Specifically, treatment with AstA can lead to increased odor responsiveness and generalization in memory tests, which is considered a Type 2-like stress response. nih.gov

The effects of allatostatins on stress reactivity appear to be complex and are modulated by other social and physiological factors. For instance, the presence of queen mandibular pheromone (QMP) can alter the response of young bees to allatostatin treatment. nih.gov While AstA induced a Type 2-like response, this effect was altered in bees also exposed to QMP, where AstA-induced odor generalization was absent. nih.gov These findings support the hypothesis that allatostatins play a role in stress reactivity, with their signaling being dependent on the age and social context of the individual. nih.gov

| Condition | Effect of Type A Allatostatin (AstA) Treatment | Outcome | Reference |

| Young honey bees without Queen Mandibular Pheromone (QMP) | Induces increased odor responsiveness and generalization. | Type 2-like stress response. | nih.gov |

| Young honey bees with Queen Mandibular Pheromone (QMP) | Odor generalization effect is absent. | Modulated stress response. | nih.gov |

Effects on Midgut Senescence and Lifespan

Type A Allatostatin (AstA) has been identified as a key regulator of intestinal health and aging, particularly in Drosophila melanogaster. Enteroendocrine cells scattered throughout the intestinal epithelium of the fruit fly produce AstA. nih.govbioone.org This peptide plays a role in delaying the aging of the midgut (midgut senescence) by inhibiting the proliferation of intestinal stem cells (ISCs). nih.gov

| Experimental Model | Manipulation | Effect on Midgut | Effect on Lifespan | Reference |

| Drosophila melanogaster | Midgut-preferential RNA knockdown of AstA | Premature senescence; earlier onset of intestinal stem cell-like tumors. | Decreased adult lifespan. | nih.govnih.govbioone.org |

| Drosophila melanogaster | Downregulation of AstA in enteroendocrine cells | Earlier onset of ISC-like tumors. | Senescence-independent decrease in lifespan. | nih.gov |

Cardioactive Properties (in Crustaceans)

In crustaceans, A-type allatostatins (AST-A) have been shown to possess neuromodulatory functions that can influence muscular activity, including tissues associated with the circulatory and digestive systems. While much of the research on direct cardioactive properties has focused on other peptides like the Crustacean Cardioactive Peptide (CCAP), AST-A is known to affect the activity of the stomatogastric nervous system, which controls the rhythmic movements of the gut. researchgate.netwikipedia.org

Specifically, in crustaceans, AST-A can reduce the activity of the pyloric neural circuit and decrease neuromuscular conduction in the pyloric muscle. researchgate.net Although not a direct measure of heart activity, this modulation of visceral muscle function is indicative of the broader physiological roles of A-type allatostatins in regulating organ systems. The influence on the orogastric system highlights its capacity to act as a key modulator of physiological processes beyond its initially discovered role in hormone inhibition. researchgate.net

Inhibition of Vitellogenin Release

Type A Allatostatins play a crucial role in the regulation of reproduction, specifically in terminating the vitellogenic cycle in certain insects. Vitellogenin is a precursor protein of egg yolk, and its production and release from the fat body are essential for egg development. Research in the German cockroach, Blattella germanica, has shown that allatostatin impairs the release of vitellogenin from fat bodies. csic.esnih.gov

The mechanism behind this inhibition appears to be the disruption of post-translational modification. Evidence suggests that allatostatin inhibits the glycosylation of vitellogenin. csic.esnih.gov Since non-glycosylated vitellogenin cannot be properly exported from the fat body cells, its release into the hemolymph is effectively blocked. csic.es This action is thought to be mediated through the mevalonate pathway, which is involved in the synthesis of dolichol, a lipid carrier required for glycosylation. csic.esnih.gov By inhibiting this process, allatostatins contribute to the cessation of the vitellogenic cycle. csic.es

| Organism | Tissue | Action of Allatostatin | Mechanism | Reference |

| Blattella germanica (German Cockroach) | Fat Body | Impairs vitellogenin release. | Appears to inhibit the glycosylation of vitellogenin, possibly by acting on the mevalonate pathway. | csic.esnih.gov |

Evolutionary Trajectories and Comparative Biology of Type a Allatostatins

Phylogeny of Type A Allatostatin Genes and Receptors

Type A allatostatins are defined by a highly conserved C-terminal amino acid sequence, Y/FXFGL-amide, which is critical for their biological activity. frontiersin.orgnih.gov These peptides are derived from a larger prohormone precursor, which is proteolytically cleaved to produce multiple active peptides. nih.gov The receptors for AST-A (AST-ARs) are G-protein coupled receptors (GPCRs) that belong to a larger family of receptors with homologs across the animal kingdom. nih.govunl.pt

Phylogenetic analyses reveal that AST-ARs are widespread throughout the protostomes. frontiersin.orgnih.gov In arthropods, the number of AST-A genes and receptors can vary, reflecting the evolutionary trajectory of different lineages. researchgate.net For instance, while many insect groups possess a single gene for the AST-A receptor, dipteran insects, such as mosquitoes and fruit flies, have two distinct receptor genes (AstAR1 and AstAR2). researchgate.netsdbonline.org Phylogenetic studies of these dipteran receptors show that the AstAR1 orthologues are highly conserved and group with AST-ARs from other insects, whereas the AstAR2s form their own distinct cluster, suggesting a divergence after a duplication event. researchgate.net

Table 1: Distribution of Predicted Type A Allatostatin (AST-A) and Receptor (AST-AR) Genes in Select Invertebrates

| Species | Common Name | Phylum/Class | Predicted AST-A Genes | Predicted AST-AR Genes |

|---|---|---|---|---|

| Drosophila melanogaster | Fruit Fly | Arthropoda/Insecta | 1 | 2 |

| Anopheles gambiae | Mosquito | Arthropoda/Insecta | 1 | 2 |

| Aedes aegypti | Mosquito | Arthropoda/Insecta | 1 | 2 |

| Culex quinquefasciatus | Mosquito | Arthropoda/Insecta | 1 | 2 |

| Apis mellifera | Honey Bee | Arthropoda/Insecta | 1 | 1 |

| Caenorhabditis elegans | Nematode | Nematoda | 2 | 1 |

Shared Ancestry with Vertebrate Neuropeptide Systems (e.g., Galanin, Kisspeptin)

Compelling evidence from phylogenetic and gene synteny analyses indicates that the invertebrate AST-A signaling system shares a deep evolutionary origin with the galanin (GAL) and kisspeptin (B8261505) (KISS) systems found in vertebrates. nih.govunl.ptresearchgate.net The receptors for AST-A are considered orthologs of vertebrate galanin receptors (GALRs). nih.gov This shared ancestry predates the divergence of protostomes and deuterostomes. nih.govresearchgate.net

Evolutionary models suggest that the AST-AR and the vertebrate kisspeptin receptor (KISSR) likely arose from a common ancestral gene after the divergence of the galanin receptor (GALR) gene in the ancestral bilaterian genome. nih.govunl.ptresearchgate.net While the AST-A peptide sequence itself is not directly related to vertebrate galanin or kisspeptin, the human KISS peptide does share a conserved FGL motif with the Drosophila AST-A peptide, further hinting at a common origin. sdbonline.org This relationship is strongly supported by the conserved synteny—the preservation of gene order on chromosomes—in the genomic regions surrounding the AST-A and kisspeptin genes. frontiersin.org

Interestingly, while AST-AR genes persisted and evolved in protostomes, they appear to have been lost in the chordate lineage. researchgate.net Conversely, the KISS and GAL systems were lost in the Ecdysozoa phylum, which includes arthropods and nematodes. frontiersin.org Molluscs, occupying a different phylogenetic branch, have retained homologs of both insect AST-AR and vertebrate KISSR genes, but GALR genes appear to be absent. nih.gov

Table 2: Sequence Identity and Similarity of Insect AST-ARs with Human Receptors

| Insect Receptor | Human Homolog | % Identity | % Similarity |

|---|---|---|---|

| Apime-ASTA-R (Apis mellifera) | GALR1 | 36.3% | 72.3% |

| Insect AST-ARs (general) | KISSR1 | >44% | Not specified |

Evolutionary Conservation and Lineage-Specific Adaptations

The hallmark of the Type A allatostatin family is the remarkable conservation of its C-terminal sequence, Y/FXFGL-amide, across the vast diversity of arthropods, including both Chelicerata and Mandibulata. frontiersin.orgnih.gov This conservation underscores the fundamental importance of this motif for receptor binding and activation.

Despite this core conservation, the AST-A system has also undergone significant lineage-specific adaptations. nih.govunl.pt A prime example is the evolution of the AST-A receptors. As mentioned, most insect orders have a single AST-AR gene. However, in the Diptera (flies and mosquitoes), this gene was duplicated, leading to two distinct receptor types (AstAR1 and AstAR2). researchgate.net This duplication allowed for the sub-specialization and diversification of AST-A signaling within this lineage. sdbonline.org In mosquitoes, for instance, the AstAR1s have retained a sequence more similar to the ancestral, non-dipteran insect AstARs, while the AstAR2s have diverged more significantly. sdbonline.org This adaptation provides a more complex regulatory network, potentially linked to the evolution of specific traits like blood-feeding. researchgate.net In molluscs, the number of AST-AR and KISSR gene homologs varies, suggesting lineage-specific evolution and functional diversification during the molluscan radiation. nih.gov

Functional Divergence and Gene Duplication Events

Gene duplication is a major engine of evolutionary innovation, allowing for one copy of a gene to acquire new functions (neofunctionalization) or for the two copies to partition the ancestral functions (subfunctionalization). nih.govplos.org The evolution of the AST-A system in Diptera provides a clear case study of this process. nih.govunl.pt

The maintenance of two AST-AR genes in flies and mosquitoes is the result of a gene duplication event within the arthropod radiation. nih.govresearchgate.net Subsequent functional divergence has been demonstrated in several species. For example, in the culicine mosquitoes Aedes aegypti and Culex quinquefasciatus, the two receptors exhibit differential sensitivity to AST-A peptides. sdbonline.org Specifically, the AstAR2s show a higher sensitivity compared to the AstAR1s, suggesting they may respond to different physiological concentrations of the neuropeptide and thus mediate different functions. sdbonline.org This divergence is a classic example of how duplicated genes can evolve to refine and specialize a signaling pathway. biorxiv.org In Anopheles mosquitoes, the expression of the two receptor genes is differentially regulated by feeding, with a blood meal significantly up-regulating the transcripts for both receptors in the midgut, hinting at specialized roles in digestion and metabolism. nih.govunl.pt This functional diversification of surviving duplicated genes is a major feature in the long-term evolution of genomes. nih.gov

Table 3: Functional Divergence of Duplicated Allatostatin-A Receptors (AstAR1 and AstAR2) in Culicine Mosquitoes

| Characteristic | AstAR1 | AstAR2 | Implication |

|---|---|---|---|

| Phylogenetic Clade | Conserved, groups with other insect AstARs | Forms distinct dipteran-specific cluster | AstAR1 is more ancestral, AstAR2 has diverged post-duplication. |

| Ligand Sensitivity | Lower sensitivity to AST-A peptides | Higher sensitivity to AST-A peptides | Receptors may be activated at different peptide concentrations, allowing for graded responses. |

| Potential Role | Likely involved in basal physiological functions. | May mediate more specialized or sensitive regulatory processes. | Partitioning of ancestral functions (subfunctionalization). |

Comparative Studies Across Diverse Invertebrate Phyla

The evolutionary roots of the AST-A signaling system extend beyond arthropods to other major invertebrate phyla, highlighting its ancient origins.

Arthropods: Within this phylum, AST-A peptides are well-documented as brain-gut peptides that regulate a wide array of functions including feeding, growth, and gut motility. nih.govnih.gov The core Y/FXFGL-amide sequence is highly conserved throughout the phylum. frontiersin.org

Platyhelminths (Flatworms): Flatworms possess AST-A-like peptides that are characterized by a C-terminal L-amide motif. These are considered to be orthologs of the AST-A family. frontiersin.org

Lophotrochozoans (e.g., Molluscs, Annelids): In this diverse superphylum, peptides considered to be AST-A orthologs have also been identified. frontiersin.org In molluscs, buccalin (B57384) peptides, which are structurally related to AST-A, are thought to be the putative ligands for the AST-A/KISS-like receptors found in these animals. nih.gov In annelids, AST-A-like peptides ending in L-amide have been identified. frontiersin.org While molecular and functional evidence is still emerging for some of these groups, the sequence similarities and receptor homologies point to a shared, ancient signaling system that has been adapted for diverse physiological roles across the invertebrate tree of life. frontiersin.org

Table 4: Consensus C-Terminal Sequences of AST-A and Related Peptides Across Phyla

| Phylum/Group | Peptide Family | Consensus C-Terminal Sequence |

|---|---|---|

| Arthropoda | Allatostatin A | -Y/FXFGL-amide |

| Nematoda | NLP-5/6 | Conserved synteny with AST-A |

| Platyhelminthes | AST-A-like | -L-amide |

| Mollusca | Buccalins | Structurally related to AST-A |

| Annelida | AST-A-like | -L-amide |

Advanced Research Methodologies and Experimental Approaches

In Vitro and Ex Vivo Organ Culture Assays

A foundational technique for studying the function of allatostatins is the in vitro and ex vivo organ culture assay. These methods involve the isolation and maintenance of specific organs or tissues outside of the organism in a controlled environment. A primary application is the radiochemical assay (RCA) for juvenile hormone (JH) biosynthesis, which was instrumental in the initial discovery of allatostatins. nih.govnih.gov In this assay, the corpora allata (CA), the glands responsible for JH synthesis, are dissected and cultured in a medium containing a radiolabeled precursor, such as L-[methyl-3H]methionine. google.com

The rate of JH synthesis is quantified by measuring the incorporation of the radiolabel into JH, which is extracted and measured using liquid scintillation counting. The inhibitory effect of allatostatins is determined by adding synthetic peptides to the culture medium and observing the subsequent decrease in JH production. nih.govgoogle.com This approach has been used extensively in various insect species, including the cockroach Diploptera punctata, to demonstrate the direct, rapid, and reversible inhibitory action of Type A allatostatins on JH synthesis. nih.govnih.gov

Beyond the corpora allata, organ bath experiments are used to study the effects of allatostatins on other tissues. For instance, the spontaneous contractions of the gut can be monitored in an organ bath, and the application of low concentrations of allatostatin has been shown to inhibit these contractions. wikipedia.org Similarly, electrophysiological recordings from isolated stomatogastric ganglia (STG) of crustaceans have revealed that allatostatins can modulate the frequency of neural rhythms controlling digestion. nih.gov These ex vivo preparations maintain the cellular architecture and local circuitry of the tissue, providing valuable insights into the physiological context of allatostatin action.

Genetic Engineering and Functional Genomics

The advent of genetic engineering has revolutionized the study of neuropeptide function, allowing for precise manipulation of gene expression to understand the role of Type A Allatostatin I in vivo.

Targeted Gene Knockdown and Knockout Strategies (e.g., RNAi, CRISPR)

RNA interference (RNAi) is a powerful technique for silencing gene expression by introducing double-stranded RNA (dsRNA) that is complementary to the target gene's messenger RNA (mRNA). nih.govyoutube.com This leads to the degradation of the mRNA by the cell's own machinery, effectively "knocking down" the production of the corresponding protein. nih.govyoutube.com In the context of allatostatin research, RNAi has been used to target the preproallatostatin mRNA in the German cockroach, Blattella germanica. nih.gov This resulted in a significant reduction of allatostatin peptide levels in both the brain and the midgut. nih.gov Such experiments are crucial for testing the physiological necessity of the peptide; for instance, despite the successful knockdown of allatostatin, researchers observed that JH synthesis did not increase, prompting further investigation into the complexity of JH regulation. nih.gov

More recently, CRISPR/Cas9 technology has emerged as a versatile tool for creating precise gene "knockouts" by introducing targeted mutations that permanently disable a gene. youtube.com This method can be applied to either the allatostatin precursor gene or its receptor genes to create null mutants. nih.govnih.gov These mutant animals, which completely lack a functional allatostatin signaling system, provide the ultimate test of the peptide's function in various biological processes, from development and reproduction to behavior. nih.govpnas.org

Cell-Specific Expression Systems (e.g., GAL4-UAS)

The GAL4-UAS system, primarily used in the fruit fly Drosophila melanogaster, allows for targeted gene expression in specific cell populations. researchgate.netyoutube.com The system consists of two components: a "driver" line that expresses the yeast transcription factor GAL4 under the control of a specific promoter (e.g., a promoter active only in allatostatin-producing neurons), and a "responder" line that contains a gene of interest (the UAS-transgene) downstream of the GAL4-binding Upstream Activating Sequence (UAS). youtube.comyoutube.com When these two lines are crossed, the gene of interest is expressed only in the cells where GAL4 is present. youtube.com

This system has been used extensively to manipulate allatostatin-expressing cells. nih.gov For example, researchers can drive the expression of proteins that activate (e.g., dTrpA1) or silence (e.g., Kir2.1) neurons to study the behavioral consequences. nih.govnih.gov Activating allatostatin neurons has been shown to reduce food intake and promote sleep, while silencing them can have the opposite effect. nih.gov This method provides a high degree of spatial control, enabling the dissection of the specific roles of different subsets of allatostatin neurons. researchgate.netnih.gov

| Technique | Organism | Manipulation | Key Finding | Reference |

| GAL4-UAS | Drosophila melanogaster | Activation of AstA neurons (dTrpA1) | Inhibition of egg production and laying. | nih.gov |

| GAL4-UAS | Drosophila melanogaster | Silencing of AstA cells (UAS-Kir2.1) | Increased locomotor activity and decreased sleep. | nih.gov |

| GAL4-UAS | Drosophila melanogaster | RNAi-knockdown of AstC receptors in IPCs | Increased egg-laying in mated females. | pnas.org |

| GAL4-UAS | Drosophila melanogaster | Overexpression of AstC receptors in IPCs | Reduced oogenesis in virgin females. | pnas.org |

Optogenetic and Chemogenetic Manipulations of Neuronal Activity

Optogenetics and chemogenetics offer temporal control over neuronal activity with high precision. nih.govnih.gov

Optogenetics involves expressing light-sensitive ion channels, such as Channelrhodopsin-2 (ChR2), in target neurons. nih.govoptica-opn.org By delivering light of a specific wavelength via an optical implant, researchers can activate these channels and stimulate the neurons with millisecond precision. nih.govnih.gov This allows for the direct testing of the causal relationship between the activity of a specific neural circuit and a behavior. nih.gov While a powerful tool, its application can be limited by the invasive nature of light delivery. youtube.com

Chemogenetics utilizes "Designer Receptors Exclusively Activated by Designer Drugs" (DREADDs). nih.govyoutube.com These are genetically engineered G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by a specific, otherwise inert, synthetic ligand like clozapine-N-oxide (CNO). youtube.comyoutube.com By expressing an activating DREADD (e.g., hM3Dq) or an inhibitory DREADD (e.g., hM4Di) in allatostatin neurons, researchers can non-invasively control their activity by systemically administering the designer drug. youtube.comnih.gov The allatostatin receptor itself, a G-protein coupled receptor from Drosophila, has also been employed as a chemogenetic tool to silence neuronal activity in mammals in response to the allatostatin peptide ligand. nih.gov

Advanced Biochemical and Neuroanatomical Techniques

A variety of techniques are employed to identify allatostatin peptides and map their distribution within the nervous system and other tissues.

Biochemical techniques like High-Performance Liquid Chromatography (HPLC) are used to separate peptides from tissue extracts. google.comnih.gov These separated fractions can then be analyzed by mass spectrometry (MS) for identification and sequencing. nih.govresearchgate.net Techniques like MALDI-MS and ESI-Q-TOF tandem MS allow for the de novo sequencing of novel allatostatin peptides directly from minute amounts of biological tissue. nih.govnih.gov

Neuroanatomical techniques provide a spatial map of the allatostatin system.

Immunocytochemistry (or immunohistochemistry) uses antibodies that specifically recognize and bind to the allatostatin peptide. nih.govnih.gov By tagging these antibodies with a fluorescent marker or an enzyme that produces a colored precipitate, researchers can visualize the exact location of allatostatin-producing neurons, their axons, and their terminal arborizations within the brain and other tissues like the gut and corpora allata. nih.govnih.govresearchgate.net

In situ hybridization uses a labeled nucleic acid probe that is complementary to the allatostatin mRNA. This technique allows for the visualization of the cells that are actively transcribing the allatostatin gene, confirming the sites of peptide synthesis. researchgate.net

Together, these advanced methods provide a multi-faceted approach to understanding the complex biology of Type A Allatostatin I, from its molecular interactions with receptors to its overarching physiological roles within the organism.

Mass Spectrometry-Based Peptide Identification and Quantification

The identification and sequencing of neuropeptides like Type A Allatostatin I from complex biological tissues were revolutionized by the application of mass spectrometry (MS), often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC). In the 1990s, sophisticated HPLC and sequencing methods enabled the initial "explosion of structural information" for insect neuropeptides. nih.gov Modern peptidomics, which aims to characterize the entire complement of peptides in a biological sample, heavily relies on advanced mass spectrometry. nih.gov

This approach allows researchers to move beyond older, bioassay-guided purification methods to directly identify and quantify peptides from small amounts of tissue. nih.gov The process typically involves extracting peptides from a target tissue (e.g., insect brain or gut), separating them via HPLC, and analyzing them with mass spectrometry. Tandem MS (MS/MS) is then used to fragment the peptides, providing the necessary data to determine their precise amino acid sequence. nih.gov This has been instrumental in confirming the sequences of the four predicted Type A allatostatins in Drosophila melanogaster and identifying numerous others across insect species. nih.govresearchgate.net

Table 1: General Steps in Mass Spectrometry-Based Peptide Identification

| Step | Description | Purpose |

|---|---|---|

| 1. Tissue Extraction | Homogenization of specific tissues (e.g., brain, gut) to release cellular contents, including peptides. | To obtain a sample containing the peptides of interest. |

| 2. HPLC Separation | The peptide extract is passed through a chromatography column, separating peptides based on properties like hydrophobicity. | To reduce the complexity of the sample before MS analysis and isolate individual peptides. |

| 3. Mass Spectrometry (MS) | The separated peptides are ionized and their mass-to-charge ratio is measured. | To determine the precise molecular weight of the peptides in the sample. |

| 4. Tandem MS (MS/MS) | Peptides of a specific mass are selected, fragmented, and the masses of the fragments are measured. | To determine the amino acid sequence of the selected peptide. |

Immunocytochemistry and In Situ Hybridization for Localization

Determining where a neuropeptide is synthesized and where it acts is crucial to understanding its function. Two complementary techniques are central to this effort: immunocytochemistry and in situ hybridization.

Immunocytochemistry (ICC) utilizes antibodies that specifically bind to the target peptide, in this case, allatostatin. By tagging these antibodies with a fluorescent or color-producing molecule, the physical location of the peptide within neurons, endocrine cells, and their projection targets can be visualized. nih.gov For example, studies have used antibodies against allatostatins to map the distribution of AstA-producing cells in the insect central nervous system and gut. nih.govgist.ac.kr In the tiger prawn, Penaeus monodon, allatostatin-like immunoreactivity was localized using this method to neuronal bodies in several ganglia of the eyestalk and in nerve fibers of the sinus gland, suggesting roles as a neurotransmitter and/or neuromodulator. nih.gov This technique pinpoints where the final peptide product is stored and potentially released.

In Situ Hybridization (ISH) provides complementary information by detecting the messenger RNA (mRNA) transcripts that encode the allatostatin prepropeptide. youtube.com This method reveals the site of peptide synthesis, as opposed to its site of storage or action. The technique involves synthesizing a labeled nucleic acid probe that is complementary to the allatostatin mRNA sequence. youtube.com This probe is then applied to tissue sections, where it hybridizes with the target mRNA. The label on the probe allows for visualization, showing which specific cells are actively transcribing the allatostatin gene. youtube.comyoutube.com

Electrophysiological Recordings of Receptor Responses

To understand how Type A Allatostatin I influences target cells, researchers use electrophysiological techniques to directly measure changes in a cell's electrical properties upon receptor activation. These methods provide real-time data on how ion channels and membrane potential are affected when the peptide binds to its receptor.

One common method is the whole-cell patch-clamp technique , which allows for the recording of ionic currents across the entire cell membrane. nih.gov In this setup, a microscopic glass pipette forms a tight seal with a neuron or a cell engineered to express an allatostatin receptor. The membrane patch under the pipette is then ruptured, allowing the electrode inside the pipette to measure and control the voltage and currents of the entire cell. By applying allatostatin to the outside of the cell, researchers can record the resulting changes in ion flow, revealing whether the receptor's activation leads to an excitatory or inhibitory response.

Systems Biology and Omics Integration

Understanding the full impact of Type A Allatostatin I requires moving beyond single-cell or single-pathway analyses to a systems-level perspective. This involves integrating data from various "omics" disciplines—genomics, transcriptomics, and peptidomics—to construct a comprehensive model of the allatostatin signaling network.

The availability of complete insect genomes has been a critical starting point, allowing for the in silico identification of genes encoding allatostatin precursors and their receptors. nih.gov This genomic information is then combined with transcriptomics (e.g., RNA-Seq) to determine where and under what conditions these genes are expressed. For instance, studies in Drosophila have shown that the expression of the allatostatin receptor Dar-2 is regulated by diet, with a stronger transcriptional response to carbohydrates than to protein. nih.gov

Peptidomic analysis via mass spectrometry confirms which active peptides are actually produced from the precursor gene in specific tissues. nih.gov This integrated approach has been essential in mapping the complex roles of allatostatins. For example, systems-level studies have revealed that Allatostatin-A is a key "brain-gut peptide" that acts as a modulator of other critical hormonal pathways. gist.ac.kr It has been shown to regulate the signaling of adipokinetic hormone (AKH), the insect equivalent of glucagon, and insulin-like peptides (DILPs). researchgate.net The Allatostatin-A receptor, Dar-2, is expressed in both the insulin-producing cells (IPCs) and the AKH-producing cells, positioning allatostatin as a crucial link that coordinates metabolic programs and feeding decisions based on the body's nutritional state. researchgate.net

Furthermore, phylogenetic analyses have placed the allatostatin system in a broader evolutionary context, revealing that the receptors are orthologues of vertebrate galanin and kisspeptin (B8261505) receptors. This suggests an ancient, conserved function for this signaling family in integrating metabolism, feeding, and reproduction across the animal kingdom.

Table 2: Omics Approaches in Allatostatin Research

| Omics Field | Methodology | Key Insights for Allatostatin System |

|---|---|---|

| Genomics | Whole-genome sequencing and gene prediction. | Identification of genes for allatostatin precursors and receptors (e.g., AstA, Dar-1, Dar-2). nih.gov |

| Transcriptomics | RNA-Sequencing, qPCR, in situ hybridization. | Reveals tissue-specific expression patterns and regulation of AstA and receptor genes by diet or circadian cycles. nih.gov |

| Peptidomics | HPLC coupled with Mass Spectrometry (LC-MS/MS). | Confirms the identity and sequence of mature, active peptides produced in specific tissues. nih.gov |

| Phylogenetics | Comparative analysis of gene and protein sequences across species. | Uncovers the evolutionary history and relationships to other signaling systems, like vertebrate galanin/kisspeptin receptors. |

Emerging Research Frontiers and Open Questions

Disentangling Complex Signaling Networks and Cross-Talk with Other Hormones

A primary challenge in AST-A research is to unravel its intricate interactions with other hormonal signaling pathways. AST-A does not operate in isolation; its effects are often the result of complex crosstalk with other key metabolic and developmental hormones.

Juvenile Hormone (JH): While AST-A was first named for its allatostatic (JH-inhibiting) function in cockroaches, this action is not universal across all insects. nih.govannualreviews.org In species like Drosophila melanogaster, AST-A does not appear to regulate JH synthesis. sdbonline.org However, in insects where it does, such as the cockroach, AST-A is released from neurons that terminate in the corpora allata, the glands that produce JH, and acts via G-protein coupled receptors (GPCRs) to inhibit hormone production. wikipedia.org In other insects, like the honey bee, insulin/insulin-like growth factor signaling (IIS) may influence JH production through neuropeptides like allatostatins. pnas.org

Insulin-like Peptides (ILPs) and Adipokinetic Hormone (AKH): Significant evidence points to a modulatory relationship between AST-A and the primary metabolic hormones, ILPs (analogous to vertebrate insulin) and AKH (analogous to vertebrate glucagon). sdbonline.orgfrontiersin.org In Drosophila, the AST-A receptor, Dar-2 (also known as AstA-R2), is expressed in both the insulin-producing cells (IPCs) of the brain and the AKH-producing cells (APCs) of the corpora cardiaca. sdbonline.orgfrontiersin.org AST-A signaling appears to regulate the balance between these two hormones. frontiersin.org For instance, silencing the Dar-2 receptor in IPCs and APCs leads to changes in gene expression associated with reduced DILP and AKH signaling. sdbonline.org Furthermore, activating AST-A neurons promotes the expression of dilp2 and dilp3 genes, while RNAi-mediated knockdown of AstA-R2 in IPCs leads to a decrease in the transcription of dilp2 and dilp5 in larvae. nih.govfrontiersin.org This suggests AST-A plays a crucial role in coordinating metabolism and energy homeostasis by influencing the release and signaling of these key hormones. sdbonline.org

Other Neuropeptides: AST-A neurons often co-localize with other neuropeptides or classical transmitters, complicating the attribution of specific functions to AST-A alone. nih.gov For example, in Drosophila, AST-A neurons are a downstream target of the pigment-dispersing factor (PDF), a key output factor of the circadian clock, indicating that AST-A signaling can be modulated by the central clock to regulate daily rhythms in feeding and sleep. plos.orgnih.gov The antagonistic relationship between AST-A and neuropeptide F (NPF) in controlling feeding behavior further highlights the integration of AST-A within broader neural networks. pnas.orgnih.gov

Future research must employ cell- and peptide-specific manipulations to isolate the precise role of AST-A within these complex networks. nih.gov

High-Resolution Analysis of Cellular and Synaptic Targets

Identifying the precise cellular and synaptic targets of AST-A is critical to understanding its mechanism of action. Advanced genetic tools in model organisms like Drosophila have begun to map these connections with high resolution.

Brain and Central Nervous System (CNS): The fly CNS contains approximately 102 AST-A-immunoreactive neurons. frontiersin.org A key group of these are the posterior lateral protocerebrum (PLP) neurons. plos.orgnih.gov These interneurons arborize widely in the posterior superior protocerebrum, a region that receives input from sleep-regulating neurons, and are thus positioned to modulate sleep/wake cycles. sdbonline.org

Enteroendocrine Cells (EECs): AST-A is also expressed in "open type" enteroendocrine cells within the midgut. sdbonline.org These cells have apical extensions that reach the gut lumen, suggesting they can directly sense the nutritional content of food and release AST-A humorally to signal information to the brain and other organs. sdbonline.org

Metabolic Hormone-Producing Cells: As mentioned, the insulin-producing cells (IPCs) and AKH-producing cells (APCs) are direct targets of AST-A signaling, expressing the AstA-R2 receptor. frontiersin.org This allows AST-A to directly modulate the fly's metabolic state. sdbonline.org

Dopaminergic Neurons: In the context of learning, AST-A has been shown to provide inhibitory input to a specific subset of dopaminergic neurons known as PAM-γ3. nih.govfrontiersin.orgsdbonline.org These neurons are unusual in that their inactivation, rather than activation, signals reward. By inhibiting these neurons, AST-A plays a role in mediating appetitive learning. nih.govsdbonline.org

Motor and Sensory Systems: AST-A acts as a brain-gut peptide, inhibiting gut motility by acting on the gut musculature and neurons of the stomatogastric nervous system. frontiersin.orgwikipedia.org It also has projections that may contact Gr5a sugar-sensing neurons, providing a mechanism to modulate behavioral responsiveness to food cues. sdbonline.org

The ongoing development of more specific genetic driver lines will be essential for mapping the complete "AstA-connectome" and understanding how signaling at these diverse targets is coordinated. frontiersin.org

Environmental and Nutritional Regulation of Type A Allatostatin Systems

AST-A signaling is highly responsive to the internal metabolic state and external environmental cues, particularly those related to nutrition.

Starvation and Feeding: The nutritional state of an animal profoundly impacts the AST-A system. In adult Drosophila, activation of AST-A neurons inhibits starvation-induced increases in feeding behavior and sensitivity to sugar, suggesting a role in promoting satiety. pnas.orgnih.govnih.gov Conversely, starvation has been shown to cause a significant reduction of AST-A-containing enteroendocrine cells in the midgut of the moth Spodoptera littoralis, and starvation also affects AST-A levels in the kissing bug Rhodnius prolixus. frontiersin.org

Food Quality: The type of food consumed can also regulate AST-A signaling. In mosquitoes, feeding on blood versus only sugar leads to significantly lower levels of AST-A, which may be linked to changes in host-seeking behavior. frontiersin.org In Drosophila, an increase in AST-A signaling might mimic carbohydrate satiety, potentially explaining why flies with activated AST-A neurons show a reduced preference for sucrose. sdbonline.org